Cas no 1178773-36-8 (1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine)

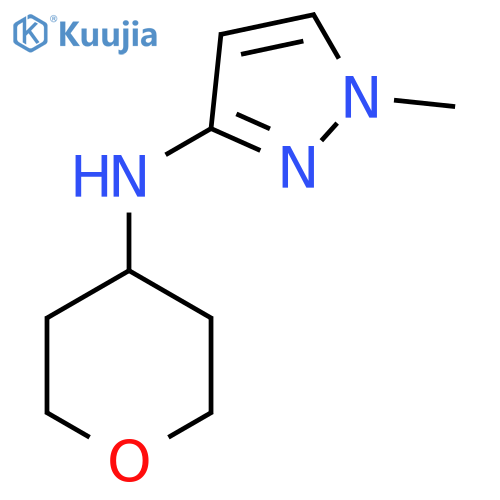

1178773-36-8 structure

商品名:1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine

CAS番号:1178773-36-8

MF:C9H15N3O

メガワット:181.234901666641

CID:5167115

1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

-

- 1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine

- 1-Methyl-N-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-3-amine

-

- インチ: 1S/C9H15N3O/c1-12-5-2-9(11-12)10-8-3-6-13-7-4-8/h2,5,8H,3-4,6-7H2,1H3,(H,10,11)

- InChIKey: VYRHKUMPGILEEC-UHFFFAOYSA-N

- ほほえんだ: O1CCC(CC1)NC1C=CN(C)N=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 159

- トポロジー分子極性表面積: 39.1

- 疎水性パラメータ計算基準値(XlogP): 1

1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-167149-0.1g |

1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine |

1178773-36-8 | 0.1g |

$892.0 | 2023-06-08 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10973-1G |

1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine |

1178773-36-8 | 95% | 1g |

¥ 4,375.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10973-250MG |

1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine |

1178773-36-8 | 95% | 250MG |

¥ 1,755.00 | 2023-03-31 | |

| Enamine | EN300-167149-0.5g |

1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine |

1178773-36-8 | 0.5g |

$974.0 | 2023-06-08 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10973-5G |

1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine |

1178773-36-8 | 95% | 5g |

¥ 13,127.00 | 2023-03-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371788-500mg |

1-Methyl-N-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-3-amine |

1178773-36-8 | 95% | 500mg |

¥4454.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371788-1g |

1-Methyl-N-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-3-amine |

1178773-36-8 | 95% | 1g |

¥7159.00 | 2024-08-09 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00985933-1g |

1-Methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine |

1178773-36-8 | 95% | 1g |

¥4494.0 | 2023-04-05 | |

| Enamine | EN300-167149-0.05g |

1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine |

1178773-36-8 | 0.05g |

$851.0 | 2023-06-08 | ||

| Enamine | EN300-167149-0.25g |

1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine |

1178773-36-8 | 0.25g |

$933.0 | 2023-06-08 |

1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine 関連文献

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

1178773-36-8 (1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine) 関連製品

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 42464-96-0(NNMTi)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1178773-36-8)1-methyl-N-(oxan-4-yl)-1H-pyrazol-3-amine

清らかである:99%

はかる:1g

価格 ($):590.0